tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate

OCT1 Inhibition Transporter Pharmacology Drug-Drug Interaction

tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate is a synthetic small molecule belonging to the class of Boc-protected 4-aminopiperidine derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2,6-difluorobenzylamino substituent at the 4-position.

Molecular Formula C17H24F2N2O2
Molecular Weight 326.388
CAS No. 918537-17-4
Cat. No. B2748988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate
CAS918537-17-4
Molecular FormulaC17H24F2N2O2
Molecular Weight326.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC=C2F)F
InChIInChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)20-11-13-14(18)5-4-6-15(13)19/h4-6,12,20H,7-11H2,1-3H3
InChIKeyNOVRNZBNMXBLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate (CAS 918537-17-4): A Specialized Piperidine Scaffold for Medicinal Chemistry


tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate is a synthetic small molecule belonging to the class of Boc-protected 4-aminopiperidine derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2,6-difluorobenzylamino substituent at the 4-position . This compound is primarily utilized as a versatile intermediate in pharmaceutical research, where the Boc group enables selective deprotection for further functionalization, and the 2,6-difluorobenzyl moiety is incorporated to modulate lipophilicity, metabolic stability, and target binding interactions in drug candidate elaboration [1]. Its well-defined structure and commercial availability from multiple suppliers make it a reliable building block for the synthesis of bioactive molecules, including potential kinase inhibitors and CNS-targeting agents .

Why Regioisomeric or Non-Fluorinated Analogs Cannot Simply Replace tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate


The specific 2,6-difluorobenzyl substitution pattern on the 4-aminopiperidine scaffold imparts distinct electronic, steric, and pharmacokinetic properties that are not replicated by regioisomeric analogs (e.g., 2,4- or 3,4-difluorobenzyl) or the non-fluorinated benzyl analog . In medicinal chemistry campaigns, the 2,6-difluoro arrangement can influence the basicity of the secondary amine, alter the conformational preferences of the benzyl group, and enhance metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring [1]. Furthermore, the Boc protecting group is critical for synthetic compatibility; the deprotected analog (N-(2,6-difluorobenzyl)piperidin-4-amine) has different reactivity and handling requirements, making the Boc-protected form the preferred intermediate for multi-step syntheses where orthogonal protecting group strategies are employed . Empirical data from transporter inhibition assays confirm that even within this scaffold class, regioisomeric fluorination leads to divergent biological activity profiles, as detailed in Section 3.

Quantitative Differentiation Evidence for tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate (CAS 918537-17-4)


Human OCT1 Transporter Inhibition: 2,6-Difluoro Regioisomer Activity Profiling

In a fluorescence-based uptake assay using HEK293 cells expressing human OCT1 (SLC22A1), tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate inhibited ASP+ substrate uptake with an IC50 of 7,300 nM [1]. This dataset, curated in ChEMBL (CHEMBL4009597), provides a quantifiable baseline for the 2,6-difluoro regioisomer. While direct comparator data for the 2,4-difluoro, 3,4-difluoro, and non-fluorinated benzyl analogs are not available in the same assay, class-level inference from fluorinated piperidine SAR studies indicates that the 2,6-substitution pattern typically confers distinct steric and electronic effects on the secondary amine's interaction with transporter binding pockets compared to other regioisomers [2]. The relatively weak OCT1 inhibition (IC50 in the micromolar range) is consistent with this compound's primary role as a protected synthetic intermediate rather than a final drug candidate, and this profile supports its use in chemical biology probes where minimal off-target transporter engagement is desired.

OCT1 Inhibition Transporter Pharmacology Drug-Drug Interaction

Regioisomeric Fluorination: Physicochemical Property Differentiation Among Difluorobenzyl Piperidine Analogs

The three regioisomeric difluorobenzylamino-piperidine-1-carboxylate compounds — 2,6-difluoro (target, CAS 918537-17-4), 2,4-difluoro (CAS 1349716-42-2), and 3,4-difluoro (CAS 1349716-46-6) — share identical molecular formula (C17H24F2N2O2) and molecular weight (326.38 g/mol) . However, the fluorine substitution pattern differentiates their predicted physicochemical properties. The 2,6-difluoro isomer features fluorine atoms at both ortho positions relative to the methylene linker, creating a symmetric steric environment around the benzylamino group. This symmetric ortho-substitution is expected to influence the pKa of the secondary amine (~7.5–8.5 estimated range for N-benzylpiperidines) and the conformational rotational barrier of the benzyl group differently than the 2,4- or 3,4- patterns [1]. Specifically, the 2,6-difluoro arrangement maximizes steric hindrance adjacent to the amine attachment point while minimizing electronic perturbation at the para position, a feature exploited in drug design to tune target engagement versus metabolic clearance.

Fluorine Chemistry Physicochemical Profiling Medicinal Chemistry

Synthetic Utility: Boc Protection Enables Orthogonal Functionalization Strategies

The presence of the Boc protecting group on the piperidine nitrogen of the target compound (CAS 918537-17-4) distinguishes it from the unprotected analog N-(2,6-difluorobenzyl)piperidin-4-amine (CAS 1286265-20-0 as dihydrochloride salt) . The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) while the 2,6-difluorobenzylamino substituent remains intact, allowing for sequential functionalization strategies in multi-step syntheses . In contrast, the unprotected analog requires different handling (typically as a dihydrochloride salt with MW = 262.73 g/mol for the free base analog) and presents a free primary amine at the piperidine 4-position alongside the secondary benzylamine, creating chemoselectivity challenges during amide bond formation or reductive amination reactions . The target compound's commercial availability at ≥95% purity (as specified by multiple vendors) supports its direct use in parallel synthesis and library production without additional purification .

Synthetic Methodology Protecting Group Chemistry Piperidine Derivatization

Optimal Application Scenarios for tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate Based on Evidence


Kinase Inhibitor Lead Optimization: 2,6-Difluorobenzylpiperidine Fragment Elaboration

The 2,6-difluorobenzylamino-piperidine scaffold has been specifically cited in patent literature as a substructure within nicotinamide-based JAK kinase modulators (WO2012061428A2) [1]. Researchers optimizing kinase inhibitor leads can employ this compound as a direct building block to introduce the 2,6-difluorobenzylpiperidine fragment via Boc deprotection and subsequent amide coupling or reductive amination. The symmetric ortho-fluorination pattern provides a unique combination of steric shielding and metabolic stability that is not achievable with 2,4- or 3,4-difluoro regioisomers, making it the appropriate choice when SAR studies indicate a preference for ortho, ortho-disubstitution on the benzyl ring.

Transporter Selectivity Profiling: OCT1 Reference Compound for Fluorinated Scaffolds

The documented human OCT1 inhibition activity (IC50 = 7,300 nM) establishes this compound as a characterized reference point for evaluating fluorinated piperidine derivatives in transporter interaction studies [2]. When designing chemical probes or drug candidates where minimal OCT1 engagement is desired, this compound's micromolar-range activity provides a benchmark against which more potent analogs can be compared, helping medicinal chemists identify structural modifications that increase or decrease transporter liability.

Parallel Library Synthesis: Orthogonally Protected Piperidine Building Block

The Boc protection on the piperidine nitrogen enables this compound to be used directly in parallel synthesis workflows without additional protection steps [3]. After Boc deprotection, the free piperidine NH can be functionalized with diverse carboxylic acids, sulfonyl chlorides, or isocyanates, while the 2,6-difluorobenzylamino group remains intact to participate in subsequent transformations. This orthogonal reactivity profile makes it suitable for generating small-to-medium-sized compound libraries (50–500 members) for hit-to-lead optimization programs.

CNS-Targeted Probe Design: Fluorinated Building Block for Blood-Brain Barrier Penetration Studies

Fluorinated piperidine derivatives have been explored in patent literature for their blood-brain barrier (BBB) penetrant capabilities [4]. The 2,6-difluorobenzyl substitution pattern, combined with the moderate topological polar surface area (TPSA = 41.6 Ų) and limited hydrogen bond donor count (1 HBD), suggests favorable physicochemical properties for CNS exposure. This compound serves as a strategic intermediate for elaborating CNS-targeted chemical probes where fluorine-mediated metabolic stability and BBB penetration are desired design features.

Quote Request

Request a Quote for tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.